molecular formula C10H22N2O4 B2671137 tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate CAS No. 1566622-32-9

tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate

Cat. No.: B2671137
CAS No.: 1566622-32-9
M. Wt: 234.296
InChI Key: UXKNXXCKDKRMEO-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate (CAS 1566622-32-9) is a high-value chemical intermediate with the molecular formula C 10 H 22 N 2 O 4 and a molecular weight of 234.29 g/mol . This compound features a tert-butoxycarbonyl (Boc) protected primary amine and a secondary amine linked to a 2,3-dihydroxypropyl side chain, making it a versatile building block for synthetic chemistry, particularly in pharmaceutical development . The Boc protecting group enhances the molecule's stability and allows for selective deprotection under mild acidic conditions, enabling complex multi-step syntheses . The presence of two hydroxyl groups on the propane backbone provides sites for further functionalization, such as oxidation or substitution reactions, expanding its utility in creating diverse molecular architectures . In scientific research, this compound serves as a critical precursor for the synthesis of more complex molecules. Its structure, which incorporates both protected and secondary amine functionalities alongside polar hydroxyl groups, is particularly useful in medicinal chemistry for constructing drug candidates and bioactive probes. The related compound N-Boc-ethylenediamine is a key starting material for synthesizing protected diamines like tert-butyl 2-(methylamino)ethylcarbamate, which are essential intermediates to avoid unwanted side reactions and improve the yield and purity of target molecules . As a standard handling procedure, this product should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This chemical is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(2,3-dihydroxypropylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-8(14)7-13/h8,11,13-14H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKNXXCKDKRMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to an ice bath temperature, and reagents are added slowly to control the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent addition to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate is used as a reagent in various synthetic pathways. It serves as a building block for the synthesis of more complex molecules .

Biology: The compound is utilized in biological research for the modification of biomolecules. It can be used to protect amine groups during peptide synthesis, ensuring selective reactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs that target specific enzymes or receptors .

Industry: Industrially, the compound is employed in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with amine groups, protecting them from unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

tert-Butyl N-(6-Bromohexyl)carbamate ()

  • Structure : Features a longer hexyl chain terminated with a bromine atom instead of the dihydroxypropyl group.
  • Applications : Used in nucleophilic substitution reactions for alkyl chain elongation.
  • Key Difference : The bromine atom enhances reactivity in cross-coupling reactions but reduces solubility compared to the dihydroxypropyl analogue .

tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate ()

  • Structure : Contains an azido group (-N₃) and a propyl spacer, enabling click chemistry applications.
  • Applications : Serves as a precursor for bioconjugation via azide-alkyne cycloaddition.
  • Key Difference : The azide group introduces explosive risk and photolability absent in the dihydroxypropyl variant .

tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate ()

  • Structure: Substitutes the dihydroxypropyl group with a chloro-naphthoquinone moiety.
  • Applications: Exhibits anticancer and antimalarial activity due to the quinone’s redox-active properties.
  • Key Difference : The rigid aromatic system enhances π-π stacking but reduces conformational flexibility compared to the dihydroxypropyl derivative .

Physicochemical Properties

Property tert-Butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate tert-Butyl N-(6-bromohexyl)carbamate tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate
Molecular Weight 234.29 g/mol 278.22 g/mol 257.31 g/mol
Hydrogen Bond Donors 3 (2 OH, 1 NH) 1 (NH) 1 (NH)
LogP (Predicted) -0.5 (hydrophilic) 2.8 (lipophilic) 0.9 (moderate)
Reactivity Stable under acidic conditions; Boc deprotection at pH < 2 Bromine substitution Azide instability under heat/light

Biological Activity

Tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate (CAS Number: 137618-48-5) is a compound that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H17NO4
  • Molecular Weight : 189.23 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 2,3-dihydroxypropylamine moiety.
PropertyValue
CAS Number137618-48-5
Molecular FormulaC8H17NO4
Molecular Weight189.23 g/mol
InChI KeyOWAMQHJPVUGZSB-UHFFFAOYSA-N

Research indicates that this compound may exhibit various biological activities:

  • Neuroprotective Effects : Similar compounds have shown protective effects against neurodegenerative conditions like Alzheimer’s disease by inhibiting amyloid-beta aggregation and reducing inflammation in neuronal cells .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which may help in mitigating oxidative stress in cells .
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound can act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that related compounds could reduce the death of astrocytes induced by amyloid-beta peptides by modulating inflammatory cytokines like TNF-α . This suggests a potential therapeutic role for this compound in neuroprotection.
  • In Vivo Models : In animal models, compounds similar to this compound have shown promise in reducing cognitive decline associated with scopolamine-induced memory impairment . However, the efficacy varied based on bioavailability and specific animal models used.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced astrocyte death in vitro
AntioxidantPotential reduction of oxidative stress
Enzyme InhibitionInhibition of acetylcholinesterase

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